![molecular formula C16H11Cl2NO2S B5873001 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B5873001.png)
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide, also known as DMBC, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in the development and progression of diseases. For example, 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit the replication of HIV in vitro. In addition, 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins.
Advantages and Limitations for Lab Experiments
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide is also stable and can be stored for long periods of time. However, 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects are not fully understood. In addition, 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has not been extensively studied in vivo, and its toxicity profile is not well-established.
Future Directions
There are several future directions for the study of 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide. Another area of research is the elucidation of the pharmacological effects of 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide in vivo. This will require the development of animal models to study the pharmacokinetics and toxicity of 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide. Finally, the development of 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide derivatives with improved pharmacological properties is another area of research.
Synthesis Methods
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide can be synthesized through a multi-step process starting from 2-chlorobenzoic acid. The first step involves the chlorination of 2-chlorobenzoic acid with thionyl chloride to yield 2-chlorobenzoyl chloride. The second step involves the reaction of 2-chlorobenzoyl chloride with 2-methoxyaniline in the presence of a base to yield 2-methoxy-N-(2-chlorobenzoyl)aniline. The final step involves the cyclization of 2-methoxy-N-(2-chlorobenzoyl)aniline with sulfur to yield 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide.
Scientific Research Applications
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, HIV, and inflammatory disorders.
properties
IUPAC Name |
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2S/c1-21-11-7-3-2-6-10(11)19-16(20)15-14(18)13-9(17)5-4-8-12(13)22-15/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGLWMHHVGCOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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